molecular formula C19H9Cl2FN2O2 B2918212 3-Cyano-6-(2,4-dichlorophenyl)-2-pyridinyl 4-fluorobenzenecarboxylate CAS No. 400075-79-8

3-Cyano-6-(2,4-dichlorophenyl)-2-pyridinyl 4-fluorobenzenecarboxylate

Cat. No. B2918212
CAS RN: 400075-79-8
M. Wt: 387.19
InChI Key: KSMIYZPTLLDEOZ-UHFFFAOYSA-N
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Description

The compound is a type of substituted 2-arylimino heterocycle . These compounds are known for their use in modulating progesterone receptor mediated processes, and are used in pharmaceutical compositions for such therapies .

Scientific Research Applications

Synthesis and Chemical Reactions

3-Cyano-6-(2,4-dichlorophenyl)-2-pyridinyl 4-fluorobenzenecarboxylate plays a significant role in the synthesis of complex organic compounds. For instance, it's involved in the synthesis of diverse substituted benzophenones and polyamides, indicating its versatility in organic synthesis. The compound's ability to undergo reactions such as nucleophilic displacement and cyano-activated fluoro displacement reactions makes it a valuable reagent in developing novel materials with unique properties, such as high glass transition temperatures and enhanced fluorescence characteristics. These reactions are crucial for advancing materials science, particularly in creating polymers with specific optical and thermal properties (Wöhrle et al., 1993; Eastmond et al., 2001).

Photophysical Studies

The compound is instrumental in photophysical studies, particularly in understanding aggregation-induced emission (AIE) phenomena. Research on cyano-substituted oligo(alpha-phenylenevinylene) derivatives illustrates how 3-Cyano-6-(2,4-dichlorophenyl)-2-pyridinyl 4-fluorobenzenecarboxylate contributes to the study of AIE by enabling the synthesis of molecules that exhibit strong solvent polarity-dependent emission characteristics. These studies are pivotal for developing new fluorescent materials for sensors and optoelectronic devices (Gao et al., 2010).

Material Science Applications

In material science, 3-Cyano-6-(2,4-dichlorophenyl)-2-pyridinyl 4-fluorobenzenecarboxylate is crucial for synthesizing polymers with unique properties. For example, polyamides and polyimides containing the triphenylamine group synthesized using this compound demonstrate high glass transition temperatures. These materials are significant for applications requiring thermal stability and are explored for their potential in electronics and as components in high-performance materials (Liaw et al., 2002).

Environmental and Agricultural Applications

While the focus is on scientific research applications excluding drug use, dosage, and side effects, it's noteworthy that compounds like 3-Cyano-6-(2,4-dichlorophenyl)-2-pyridinyl 4-fluorobenzenecarboxylate can indirectly influence research in environmental science and agriculture. For instance, the synthesis of controlled-release herbicides utilizes similar chemistry principles, showcasing the broader implications of such chemical compounds in contributing to sustainable agricultural practices (Mehltretter et al., 1974).

properties

IUPAC Name

[3-cyano-6-(2,4-dichlorophenyl)pyridin-2-yl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9Cl2FN2O2/c20-13-4-7-15(16(21)9-13)17-8-3-12(10-23)18(24-17)26-19(25)11-1-5-14(22)6-2-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMIYZPTLLDEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-6-(2,4-dichlorophenyl)-2-pyridinyl 4-fluorobenzenecarboxylate

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